2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine
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Overview
Description
2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine is a heterocyclic aromatic compound. It is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by its triazine ring, which is a six-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylbenzylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often facilitated by catalysts like aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a catalyst in a Friedel-Crafts reaction.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The products depend on the substituents introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of high-performance polymers and materials due to its stability and unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4,6-bis(4-methylphenyl)pyrylium
- 2-Methyl-4,6-bis(4-methylphenyl)-1-(methylphenylamino)pyridinium
Uniqueness
2-Methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine stands out due to its triazine ring structure, which imparts unique chemical and physical properties. Compared to similar compounds, it offers greater stability and versatility in various applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
30377-13-0 |
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Molecular Formula |
C18H17N3 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-methyl-4,6-bis(4-methylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C18H17N3/c1-12-4-8-15(9-5-12)17-19-14(3)20-18(21-17)16-10-6-13(2)7-11-16/h4-11H,1-3H3 |
InChI Key |
UITDPTGYWDSNDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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